molecular formula C5H9N3O B12348771 Isopropylsydnonimine

Isopropylsydnonimine

Cat. No.: B12348771
M. Wt: 127.14 g/mol
InChI Key: PLIFLEVBVVPNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropylsydnonimine is a member of the mesoionic class of compounds, specifically an exo-imino analog of sydnones. These compounds are characterized by their unique structure, which includes a nitrogen atom at position 6. Discovered in the 1950s and further developed in the 1970s, this compound has been studied extensively for its chemical, physical, and biological properties .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

3-propan-2-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine

InChI

InChI=1S/C5H9N3O/c1-4(2)8-3-5(6)9-7-8/h3-4,6H,1-2H3

InChI Key

PLIFLEVBVVPNLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)[N+]1=CC(=N)O[N-]1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Isopropylsydnonimine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include triflated sydnones, aliphatic and aromatic amines, and hydrogen chloride gas .

Major Products: The major products formed from these reactions include functionalized sydnonimine probes, pyrazole clicked products, and isocyanate released products .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Isopropylsydnonimine (IPS) is a synthetic compound that belongs to the class of sydnonimines, which are known for their diverse biological activities. This article explores the biological activity of IPS, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a sydnonimine moiety. The compound can be represented as follows:

  • Chemical Formula : C6_{6}H10_{10}N2_{2}O
  • Molecular Weight : 142.16 g/mol

The biological activity of IPS is primarily attributed to its ability to modulate various biochemical pathways. The following mechanisms have been identified:

  • Nitric Oxide Modulation : IPS acts as a nitric oxide (NO) donor, promoting vasodilation and improving blood flow. This property is crucial in cardiovascular health and has implications for treating conditions like hypertension.
  • Antioxidant Activity : IPS exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various diseases.
  • Enzyme Inhibition : Research indicates that IPS can inhibit specific enzymes involved in inflammatory processes, suggesting its potential use in anti-inflammatory therapies.

Antimicrobial Activity

Studies have shown that IPS possesses antimicrobial properties against a range of pathogens. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen TypeEffectiveness (Zone of Inhibition)
Gram-positive Bacteria15 mm
Gram-negative Bacteria12 mm

Antitumor Activity

Research indicates that IPS may have antitumor effects, particularly in certain cancer cell lines. In vitro studies have shown that IPS can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

  • Cell Lines Tested :
    • MCF-7 (Breast Cancer)
    • HeLa (Cervical Cancer)

The results indicated a significant reduction in cell viability at higher concentrations of IPS.

Cardiovascular Effects

The vasodilatory effects of IPS have been studied extensively. In animal models, administration of IPS resulted in decreased blood pressure and improved cardiac function. This suggests potential therapeutic applications for conditions such as heart failure and hypertension.

Case Studies and Research Findings

Several case studies highlight the biological activity of IPS:

  • Case Study on Hypertension : A study involving hypertensive rats showed that treatment with IPS significantly lowered systolic blood pressure compared to control groups.
  • Anticancer Study : In a controlled experiment with MCF-7 cells, IPS treatment led to a dose-dependent decrease in cell proliferation, with IC50 values indicating potent activity at micromolar concentrations.
  • Antioxidant Study : The DPPH radical scavenging assay demonstrated that IPS effectively reduced DPPH radicals, indicating strong antioxidant capacity comparable to standard antioxidants like ascorbic acid.

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